1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H6F3NO4S and its molecular weight is 269.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research in synthetic chemistry has explored the reactivity of compounds containing similar functional groups, enabling the development of novel synthetic routes and materials. For example, the study on One-step synthesis of diazadihydroacenaphthylene derivatives showcases innovative approaches to creating complex molecules, demonstrating the reactivity and potential of similar functional groups in synthetic applications (Soro et al., 2006).
Catalysis and Material Science
Compounds with trifluoromethylsulfonyl and nitro groups are pivotal in catalysis and material science. Rhenium-Catalyzed Trifluoromethylation of Arenes highlights the use of such functional groups in catalysis, indicating the potential of the target compound in facilitating or undergoing similar transformations (Mejía & Togni, 2012).
Environmental and Green Chemistry
The separation and environmental applications of related compounds are also significant. For instance, Ionic liquids for the extraction of aromatic hydrocarbons utilize similar functional groups to improve efficiency in separation processes, suggesting potential environmental applications of the target compound (Arce et al., 2007).
Advanced Functional Materials
The development of new materials, such as Layered zirconium phosphonate frameworks , demonstrates the use of organophosphorus compounds in creating structures with remarkable properties. This research area may benefit from the unique characteristics of the target compound, offering pathways to new material innovations (Taddei et al., 2014).
Mechanism of Action
Mode of Action
It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
1-methylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJWKPYXDXSLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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